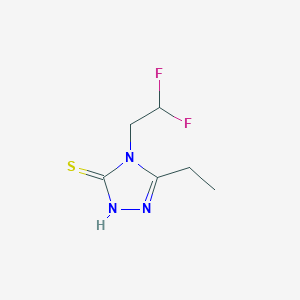
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that features a triazole ring substituted with a difluoroethyl group and an ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoroethyl group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with enhanced properties, such as increased durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors by increasing lipophilicity and modulating hydrogen bonding interactions . The triazole ring can participate in coordination with metal ions or other biomolecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and are used in similar applications.
Ethyl bromodifluoroacetate: Another compound with a difluoroethyl group, used in the synthesis of various chemical intermediates.
Uniqueness
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the triazole ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry and other fields.
Propriétés
Formule moléculaire |
C6H9F2N3S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
4-(2,2-difluoroethyl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H9F2N3S/c1-2-5-9-10-6(12)11(5)3-4(7)8/h4H,2-3H2,1H3,(H,10,12) |
Clé InChI |
FFLPQQWJXYCPIA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=S)N1CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
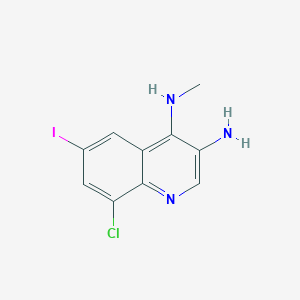
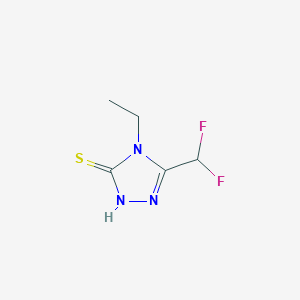
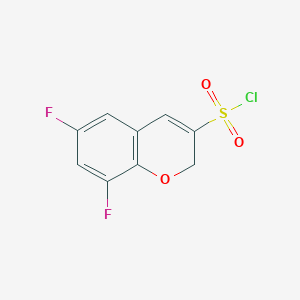

![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)

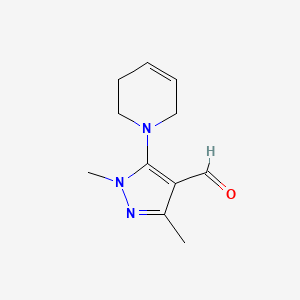
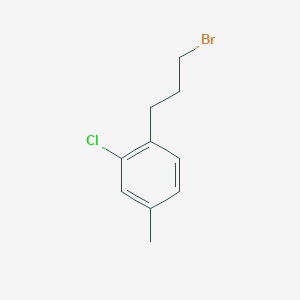
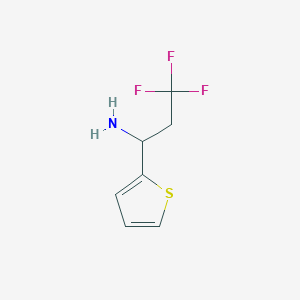

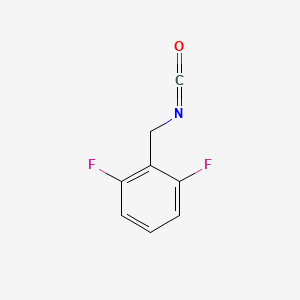

![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
